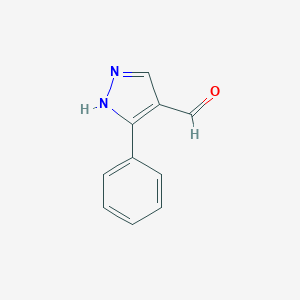

3-Phenyl-1H-pyrazole-4-carbaldehyde

Descripción

Historical Context and Evolution of Pyrazole (B372694) Chemistry

The journey of pyrazole chemistry began in the late 19th century. The German chemist Ludwig Knorr is credited with coining the term "pyrazole" in 1883. semanticscholar.orgwikipedia.orgmdpi.com A landmark in its early history was the synthesis of the parent pyrazole molecule in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net Another classical method, developed by Hans von Pechmann in 1898, involved the reaction of acetylene (B1199291) with diazomethane. wikipedia.org

The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the synthetic origins of the field's early development. semanticscholar.orgwikipedia.org The initial synthesis of substituted pyrazoles was achieved by Knorr in 1883 through the condensation of a β-diketone with a hydrazine (B178648) derivative. mdpi.comnih.gov This fundamental reaction, along with others like the reaction of α,β-unsaturated aldehydes with hydrazine, laid the groundwork for the extensive exploration of pyrazole derivatives. wikipedia.org Over the decades, the synthetic toolbox for accessing the pyrazole nucleus has expanded significantly, now including sophisticated methods like 1,3-dipolar cycloadditions and multicomponent reactions. nih.gov

The significance of pyrazoles in medicinal chemistry became evident with the development of drugs like Antipyrine, Phenylbutazone, and Difenamizole, which are known for their analgesic, antipyretic, and anti-inflammatory properties. mdpi.com Today, the pyrazole moiety is a key component in a range of top-selling pharmaceuticals, highlighting its enduring importance. tandfonline.com

Significance of Pyrazole-4-carbaldehyde Derivatives in Heterocyclic Synthesis

Within the broad family of pyrazole derivatives, those bearing a carbaldehyde group at the 4-position have emerged as exceptionally versatile precursors in heterocyclic synthesis. semanticscholar.org The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of complex, fused heterocyclic systems.

The Vilsmeier-Haack reaction is a particularly productive and convenient method for introducing the formyl group at the 4-position of the pyrazole ring, yielding 4-formylpyrazoles. semanticscholar.orgmdpi.comchemmethod.com These pyrazole-4-carbaldehydes can then undergo a variety of cyclization and cyclocondensation reactions. semanticscholar.org For instance, they can be reacted with active methylene (B1212753) compounds, ketones, and amines to construct fused ring systems such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and thieno[2,3-c]pyrazoles. semanticscholar.org This synthetic utility makes pyrazole-4-carbaldehydes invaluable building blocks for creating diverse molecular architectures with potential applications in various fields of chemical science. semanticscholar.org

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCFXKQCKSLEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303211 | |

| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26033-20-5 | |

| Record name | 26033-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Phenyl 1h Pyrazole 4 Carbaldehyde and Its Analogs

Vilsmeier-Haack Formylation as a Core Synthetic Strategy

The Vilsmeier-Haack (VH) reaction is a powerful and widely employed method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.com Its application is crucial in the synthesis of pyrazole-4-carbaldehydes due to its efficiency, mild reaction conditions, and the utility of the resulting aldehydes as versatile synthetic building blocks. ijpcbs.comnih.gov The reaction typically utilizes a Vilsmeier reagent, a halomethyleniminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comnih.gov

Classical Approaches and Mechanistic Considerations

The classical Vilsmeier-Haack reaction is an electrophilic aromatic substitution. ijpcbs.com The core of the reaction involves the formation of a highly electrophilic iminium cation, which then attacks the electron-rich pyrazole (B372694) ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

The process begins with the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at low temperatures (0–5 °C) to generate the electrophilic species known as the Vilsmeier reagent, which is a chloromethyleneiminium salt (specifically, the chloro-N,N-dimethylformiminium ion). thieme-connect.comoszk.hu This reagent is a potent electrophile.

The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyleneiminium salt. This electrophilic substitution reaction typically occurs at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position, leading to the formation of a pyrazolyl-iminium salt intermediate. researchgate.net The reaction's scope is not limited to formylation; it serves as a powerful tool for constructing various heterocyclic systems. nih.govnih.gov

Following the electrophilic attack, the resulting iminium salt intermediate is relatively stable. To obtain the final aldehyde product, the reaction mixture is subjected to aqueous work-up. ijacskros.com Typically, the mixture is poured into crushed ice and neutralized with a base, such as sodium carbonate or sodium bicarbonate solution. ijacskros.comnih.gov This hydrolysis step involves the nucleophilic attack of water on the iminium carbon. The subsequent elimination of a dimethylamine (B145610) molecule and a proton from the intermediate tetrahedral species leads to the formation of the stable carbonyl group of the aldehyde, yielding 3-phenyl-1H-pyrazole-4-carbaldehyde.

Application to Substituted Pyrazole Precursors

The versatility of the Vilsmeier-Haack reaction is evident in its application to a wide range of substituted pyrazole precursors, allowing for the synthesis of a diverse library of pyrazole-4-carbaldehyde analogs.

A highly effective and common one-pot strategy for synthesizing 1,3-disubstituted pyrazole-4-carbaldehydes involves the Vilsmeier-Haack cyclization of hydrazones. nih.govdegres.eu This method begins with the condensation of a substituted acetophenone (B1666503) with a hydrazine (B178648) (e.g., phenylhydrazine) to form the corresponding acetophenone hydrazone. nih.gov

This hydrazone is then treated directly with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds through a double formylation and cyclization mechanism. nih.gov The hydrazone undergoes cyclization to form the pyrazole ring, followed by formylation at the C4 position. This one-pot procedure is advantageous as it combines ring formation and functionalization into a single synthetic step, often resulting in good to excellent yields. researchgate.netsemanticscholar.org For instance, reacting acetophenone phenylhydrazones with the Vilsmeier reagent at 50-60 °C for several hours, followed by work-up, provides the target pyrazole-4-carbaldehydes. researchgate.net This approach has been successfully used to prepare a series of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes. degres.eu

Table 1: Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehyde Derivatives from Hydrazones via Vilsmeier-Haack Reaction

| Entry | Hydrazone Precursor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Acetophenone phenylhydrazone | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 78 | researchgate.net |

| 2 | 4-Methoxyacetophenone phenylhydrazone | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 75 | researchgate.net |

| 3 | 4-Methylacetophenone phenylhydrazone | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 79 | researchgate.net |

| 4 | 4-Chloroacetophenone phenylhydrazone | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 82 | researchgate.net |

| 5 | 4-Bromoacetophenone phenylhydrazone | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 84 | researchgate.net |

| 6 | β-Acetyl naphthalene (B1677914) phenyl hydrazone | 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | — | nih.gov |

Yields are as reported in the cited literature. "—" indicates data not specified in the source.

The Vilsmeier-Haack reaction is also successfully employed for the formylation of pyrazoles bearing a hydroxyl group, such as 3-hydroxy-1-phenyl-1H-pyrazole (also known as 1-phenyl-3-pyrazolidone). The hydroxyl group is a strong activating group, directing the electrophilic formylation to the adjacent C4 position. This reaction provides a direct route to 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, a valuable intermediate for synthesizing fluorescent dyes and biologically active compounds. mdpi.comktu.edu

In some cases, the Vilsmeier reagent can also react with the hydroxyl group. For example, the formylation of 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole with the Vilsmeier reagent resulted in both formylation at the C4-position and chlorination of the alkoxy side chain, yielding 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com The synthesis of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde can also be achieved through a multi-step sequence involving benzylation of the hydroxyl group, formylation, and subsequent debenzylation. ktu.edu

Optimization and Modern Adaptations of Vilsmeier-Haack Protocols

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. It typically involves the use of a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride. This reagent then acts as an electrophile to introduce a formyl group onto the substrate. For the synthesis of pyrazole-4-carbaldehydes, this reaction has proven to be highly effective. researchgate.net

Microwave-Assisted Synthesis Enhancements

Conventional Vilsmeier-Haack reactions often require long reaction times and harsh conditions. degres.eu To address these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. researchgate.netasianjpr.com Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purities in significantly shorter timeframes. degres.euresearchgate.netasianjpr.com

In the context of synthesizing 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes, microwave-assisted Vilsmeier-Haack formylation of the corresponding hydrazones has been shown to reduce reaction times from hours to mere minutes. degres.eu For example, the synthesis of a target pyrazole-4-carbaldehyde was achieved in high yield within 10 minutes under microwave irradiation at 60°C, representing a significant improvement over conventional heating methods. degres.eu The efficiency of microwave-assisted synthesis is often dependent on factors such as the solvent, temperature, and microwave power, which can be optimized to achieve the best results. degres.eu

Several studies have successfully utilized microwave assistance for the synthesis of various pyrazole-4-carbaldehyde derivatives, highlighting the broad applicability and advantages of this technique. researchgate.netasianjpr.comwjpps.comemarefa.net

Influence of Solvent and Reagent Systems (e.g., POCl3/DMF)

The choice of solvent and the specific Vilsmeier reagent system play a crucial role in the outcome of the Vilsmeier-Haack reaction. The most common system employs phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). researchgate.net The reaction typically proceeds by treating a suitable precursor, such as a hydrazone, with the in-situ generated Vilsmeier reagent. researchgate.netdegres.eu

The amount of the Vilsmeier reagent can significantly impact the yield. For instance, in the synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, increasing the equivalents of POCl3 from 2 to 10 resulted in a substantial yield improvement from 60% to 90%. rsc.org The reaction conditions, such as temperature and duration, are also critical. While the initial formation of the Vilsmeier adduct is often carried out at low temperatures (e.g., 0 °C), the subsequent formylation and cyclization steps may require heating. rsc.orgumich.edu

Researchers have explored alternative Vilsmeier reagents to avoid the use of the toxic and corrosive POCl3. For example, a system derived from phthaloyl dichloride and DMF has been successfully used for the microwave-assisted synthesis of 4-formylpyrazoles. researchgate.net The use of greener solvents like ethanol (B145695) and acetonitrile (B52724) has also been investigated to mitigate the reproductive toxicity associated with traditional solvents. degres.eu

The reaction's scope can be influenced by the electronic nature of the substituents on the pyrazole ring. Electron-withdrawing groups on the aromatic substituents can sometimes hinder the formylation reaction. arkat-usa.org

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for the functionalization of heterocyclic compounds like pyrazoles. ktu.eduresearchgate.net

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a cornerstone of modern synthetic chemistry. nih.govnih.gov This reaction is widely used to create biaryl and heterobiaryl structures. psu.edu

Pyrazole triflates, which are readily prepared from the corresponding pyrazolones, are excellent substrates for Suzuki-Miyaura coupling reactions. ktu.eduresearchgate.net This strategy allows for the introduction of a wide variety of aryl and heteroaryl groups at the C3 position of the pyrazole ring. ktu.edu

An efficient synthetic route to 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes has been developed starting from 1-phenyl-1H-pyrazol-3-ol. researchgate.netktu.edu The key step involves the conversion of the hydroxyl group to a triflate, followed by a palladium-catalyzed Suzuki-Miyaura coupling with various (hetero)aryl boronic acids. ktu.edu This approach has been successfully applied to synthesize a range of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes in moderate to good yields. ktu.edu The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high efficiency. nih.govktu.eduresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling of a Pyrazole Triflate with (Hetero)aryl Boronic Acids ktu.edu

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 85 |

| 2 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 78 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 94 |

| 4 | 3-Thiopheneboronic acid | 1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde | 65 |

| 5 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 72 |

Reaction conditions: Pyrazole triflate, boronic acid, Pd(PPh3)4, K3PO4, KBr, solvent.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide or triflate, catalyzed by a palladium complex and a copper co-catalyst. beilstein-journals.orgresearchgate.net This reaction is instrumental in introducing alkyne functionalities into organic molecules, which can then serve as versatile handles for further transformations. researchgate.netmdpi.com

In the context of pyrazole chemistry, Sonogashira coupling has been employed to introduce alkynyl groups at various positions of the pyrazole ring. For instance, 3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene (B144264) under standard Sonogashira conditions to afford the corresponding 3-(phenylethynyl)-1H-pyrazole derivatives in high yields. researchgate.net This methodology provides access to a range of alkynyl-substituted pyrazoles, which are valuable precursors for the synthesis of more complex heterocyclic systems. researchgate.netmetu.edu.tr

The Sonogashira reaction has also been utilized in cascade reactions for the synthesis of pyrazoles themselves. researchgate.net For example, a one-pot, four-component domino process involving an organic halide, a terminal alkyne, hydrazine, and carbon monoxide has been developed to produce pyrazoles, where an initial carbonylative Sonogashira coupling is a key step. beilstein-journals.org

Preparation of Ethynyl-Substituted Pyrazole Carbaldehydes

The introduction of an ethynyl (B1212043) group onto the pyrazole scaffold opens up a plethora of possibilities for further functionalization through various coupling reactions. A prominent strategy for synthesizing 3-ethynyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves the Sonogashira cross-coupling reaction. This method typically utilizes a 3-halo-1-phenyl-1H-pyrazole-4-carbaldehyde derivative, often a triflate, as the electrophilic partner. researchgate.net

The reaction of 3-(trifluoromethanesulfonyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde with terminal alkynes, such as phenylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, furnishes the desired 3-alkynyl-1-phenyl-1H-pyrazole-4-carbaldehydes. researchgate.net These resulting compounds, bearing both a formyl and an alkyne group in an ortho-like disposition, are valuable precursors for constructing fused heterocyclic systems. For instance, treatment of 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with ammonia (B1221849) can lead to the formation of pyrazolo[4,3-c]pyridines in excellent yields. researchgate.net

Exploration of Other Coupling Reactions (Heck, Stille, Negishi) for Pyrazole Functionalization

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions have been extensively explored for the functionalization of the pyrazole ring, enabling the synthesis of a wide array of analogs of this compound.

Heck Coupling: The Heck reaction has been employed to introduce alkenyl substituents at the 3-position of the pyrazole ring. The reaction of 3-(trifluoromethanesulfonyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde with alkenes like styrene, ethyl acrylate (B77674), and tert-butyl acrylate has been investigated. researchgate.netktu.edu While the yields for the synthesis of 3-alkenylpyrazole-4-carbaldehydes can sometimes be modest, the corresponding reactions with 3-(trifluoromethanesulfonyloxy)-1-phenyl-1H-pyrazol-4-yl ethanones tend to be more successful. researchgate.netktu.edu

Stille Coupling: The Stille coupling offers a pathway for creating carbon-carbon bonds by reacting organotin compounds with organic halides or triflates. This methodology has been applied to the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. beilstein-journals.org For instance, the coupling of a Boc-protected pyrazolopyrimidine with tributyl(3,6-dihydro-2H-pyran-4-yl)stannane has been reported. beilstein-journals.org While not directly focused on this compound, this illustrates the potential of Stille coupling for functionalizing pyrazole-based systems.

Negishi Coupling: The Negishi coupling, which involves the reaction of organozinc reagents with organic halides or triflates, has proven to be a valuable tool for the synthesis of functionalized pyrazoles. beilstein-journals.orgnih.gov It has been successfully used to prepare tetrasubstituted pyrazoles containing pyridinyl substituents by coupling 4-iodopyrazoles with organozinc halides in the presence of a palladium catalyst. beilstein-journals.orgbeilstein-journals.org This method is particularly useful due to the high reactivity of organozinc reagents and their tolerance of various functional groups. nih.gov A scalable process for the synthesis of a key intermediate for an immuno-oncology drug was developed using a Negishi cross-coupling between an in situ generated heteroaryl zinc reagent and 5-bromo-2-chloroaniline. acs.org

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Heck | 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde, Alkenes | Pd(PPh₃)₂Cl₂, TEA | 3-Alkenylpyrazole-4-carbaldehydes | researchgate.netktu.edu |

| Stille | Boc-protected pyrazolopyrimidine, Organostannane | Pd catalyst | Functionalized pyrazolopyrimidines | beilstein-journals.org |

| Negishi | 4-Iodopyrazoles, Organozinc halides | Pd catalyst | Tetrasubstituted pyrazoles | beilstein-journals.orgbeilstein-journals.org |

Multicomponent Reaction (MCR) Approaches for Complex Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as powerful tools for the synthesis of complex heterocyclic compounds. nih.gov These reactions are highly efficient, atom-economical, and allow for the rapid generation of molecular diversity. mdpi.com

One-Pot Synthetic Routes to Pyrazole-Carbaldehyde Hybrids

One-pot MCRs are particularly attractive for synthesizing hybrid molecules incorporating the pyrazole-4-carbaldehyde core. For example, novel fluorescent pyrazole-containing boron(III) complexes have been synthesized through a one-pot, three-component reaction of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, and boronic acids. nih.govmdpi.com

Another example involves the synthesis of imidazole-pyrazole hybrids via a multicomponent reaction employing pyrazole-4-carbaldehydes, ammonium (B1175870) acetate, benzil, and arylamines. nih.gov Similarly, thiazole (B1198619) derivatives have been synthesized in a one-pot, four-component reaction involving 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde. ijcce.ac.ir These MCR approaches provide efficient and straightforward access to complex molecular architectures that would otherwise require lengthy multi-step syntheses.

Alternative Synthetic Routes

Besides the Vilsmeier-Haack reaction and cross-coupling strategies, several other methods have been developed for the synthesis and functionalization of pyrazole-4-carbaldehydes.

Oxidation of Pyrazolyl Alcohols

The oxidation of corresponding pyrazolyl alcohols presents a direct route to pyrazole-4-carbaldehydes. researchgate.netumich.edu For instance, (1,3-diaryl-1H-pyrazol-4-yl)methanols can be oxidized to the corresponding aldehydes in good yields using reagents like FeCl₃·6H₂O without over-oxidation to the carboxylic acid. researchgate.net This method offers a valuable alternative when the precursor alcohol is readily accessible.

Metalation (Bromine-Lithium Exchange, Direct Ortho-Lithiation) Followed by Formylation

Metalation reactions, particularly lithiation, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), provide a powerful strategy for the regioselective introduction of a carbaldehyde group onto the pyrazole ring. ktu.edu

Bromine-Lithium Exchange: This method involves the treatment of a brominated pyrazole derivative with an organolithium reagent, typically n-butyllithium, to generate a lithiated pyrazole intermediate. This intermediate is then reacted with DMF to afford the corresponding pyrazole-4-carbaldehyde. nih.govresearchgate.net This approach has been used for the regioselective synthesis of 5-substituted 3,4-dibromo-1-vinylpyrazoles. nih.govresearchgate.net The vinyl group can act as a protecting group and can be subsequently removed. nih.gov

Direct Ortho-Lithiation: In this approach, a directing metalation group (DMG) on the pyrazole ring directs the deprotonation by an organolithium reagent to the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with an electrophile like DMF. uwindsor.ca For N-arylpyrazoles, the pyrazole ring itself can act as a directing group, facilitating lithiation at the ortho-position of the N-aryl substituent. This strategy allows for the synthesis of a variety of functionalized pyrazoles.

| Method | Description | Key Reagents | Ref. |

| Oxidation of Pyrazolyl Alcohols | Direct conversion of a primary alcohol to an aldehyde. | FeCl₃·6H₂O | researchgate.net |

| Bromine-Lithium Exchange | Halogen-metal exchange to form a lithiated intermediate for formylation. | n-BuLi, DMF | nih.govresearchgate.net |

| Direct Ortho-Lithiation | Directed deprotonation followed by electrophilic quench. | Organolithium reagent, DMF | ktu.eduwikipedia.org |

Chemical Transformations and Derivatization Strategies of 3 Phenyl 1h Pyrazole 4 Carbaldehyde

Formation of Schiff Bases from the Carbaldehyde Moiety

The aldehyde group of 3-phenyl-1H-pyrazole-4-carbaldehyde is a prime site for the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine or azomethine group). scispace.com These reactions are fundamental in creating a diverse library of pyrazole-based ligands and biologically active molecules.

The most direct method for synthesizing Schiff bases from this compound involves a condensation reaction with primary amines. This reaction is typically carried out by refluxing equimolar amounts of the pyrazole (B372694) aldehyde and a primary amine in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid like glacial acetic acid. scielo.org.co The reaction proceeds via a nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the corresponding imine. scispace.com

A variety of primary amines, including substituted anilines, have been successfully employed in these condensation reactions. For instance, reactions with o-aminophenol have been reported to produce Schiff bases in good yields. scispace.comresearchgate.net The presence of substituents on the aniline (B41778) ring can influence the reaction rate and the properties of the resulting Schiff base.

The synthesis of imine-containing pyrazole derivatives, or Schiff bases, is a straightforward and efficient process. For example, a series of Schiff bases has been synthesized by reacting 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde with o-aminophenol in ethanol. scispace.comresearchgate.net The general procedure involves refluxing the reactants for several hours, after which the product precipitates upon cooling and pouring the reaction mixture into ice water. scispace.com The resulting solid can then be purified by recrystallization. scispace.com

Similarly, various Schiff bases have been prepared from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and different aromatic amines in the presence of glacial acetic acid. scielo.org.co The products were characterized by spectroscopic methods, confirming the formation of the C=N bond of the imine group. scielo.org.co Reduction of these Schiff bases, for instance with sodium borohydride, can further lead to the corresponding N-benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamines. umich.edu

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Schiff Base | scispace.comresearchgate.net |

| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Aromatic Amines | Schiff Base | scielo.org.co |

| 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Benzylamine | Schiff Base | umich.edu |

Synthesis of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound and its derivatives allows for their use as precursors in the synthesis of various fused heterocyclic systems. These annulation reactions lead to the formation of polycyclic structures incorporating the pyrazole ring.

Pyrazolo[3,4-b]pyridines can be synthesized from pyrazole-4-carbaldehydes through condensation reactions. For example, the condensation of 5-amino-1H-pyrazole-4-carbaldehydes with ketones like propiophenone (B1677668) can yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org The Friedländer condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, which can be derived from the corresponding carbaldehyde, with cyclohexanone (B45756) also produces a pyrazolo[3,4-b]quinoline system. semanticscholar.org

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a pyrazole derivative containing suitably placed amino and carbonyl functionalities with a one-carbon synthon. The versatility of the pyrazole-4-carbaldehyde scaffold makes it an important starting point for accessing these fused pyrimidine (B1678525) rings, which are of significant interest in medicinal chemistry.

While the provided search results focus more on pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, the general reactivity of pyrazole-4-carbaldehydes suggests their potential as precursors for other fused systems like pyrazolo[1,5-a]pyrimidines. The synthesis of such systems would typically involve a reaction with a reagent containing a 1,3-dinitrogen functionality, such as an aminopyrazole or a derivative thereof, leading to the formation of the fused pyrimidine ring.

| Starting Material | Reagent(s) | Fused System | Reference |

| 5-amino-1H-pyrazole-4-carbaldehyde | Propiophenone | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Cyclohexanone | Pyrazolo[3,4-b]quinoline | semanticscholar.org |

Nucleophilic Additions and Condensations

The carbaldehyde group of this compound is electrophilic in nature and is thus susceptible to nucleophilic attack. This reactivity is the basis for a wide range of chemical transformations beyond Schiff base formation.

The aldehyde functionality can undergo nucleophilic addition with various nucleophiles. For example, reaction with alcohols can lead to the formation of hemiacetals. smolecule.com Stronger nucleophiles, such as organometallic reagents, can add to the carbonyl group to form secondary alcohols. The aldehyde can also be reduced to the corresponding alcohol, 4-(hydroxymethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole, using a reducing agent like sodium borohydride.

Condensation reactions are also a hallmark of the reactivity of this compound. Besides the aforementioned reactions with primary amines, it can react with compounds containing active methylene (B1212753) groups in Knoevenagel-type condensations. For instance, reaction with malononitrile (B47326) could yield a dicyanovinyl-substituted pyrazole. These condensation products can then serve as intermediates for the synthesis of more complex heterocyclic systems.

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

| Nucleophilic Addition | Alcohols | Hemiacetal | smolecule.com |

| Reduction | Sodium borohydride | Alcohol | |

| Condensation | Primary amines | Imine (Schiff Base) | smolecule.com |

Metal-Assisted Reactions and Complexation

The pyrazole nucleus, with its nitrogen atoms, and the aldehyde's oxygen atom, can act as ligands for metal ions, leading to the formation of coordination complexes and influencing crystal structures.

A one-pot, three-component reaction involving 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, and various boronic acids leads to the formation of novel fluorescent pyrazole-containing boron(III) complexes, also known as iminoboronates. mdpi.comnih.govsciprofiles.com These reactions are efficient and produce the complexes in good yields. researchgate.net

The resulting iminoboronates exhibit interesting photophysical properties. They typically show UV-vis absorption maxima in the blue region of the spectrum and fluorescence emission in the green region. mdpi.comnih.govsciprofiles.com Some of these complexes have demonstrated fluorescence quantum yields up to 4.3% and exhibit an aggregation-induced emission enhancement effect, a phenomenon where fluorescence intensity increases in aggregated states. mdpi.comnih.govsciprofiles.com The structures of these complex molecules have been confirmed using techniques like NMR spectroscopy, HRMS, and single-crystal X-ray diffraction. mdpi.comnih.gov

Table 3: Photophysical Properties of a Representative Iminoboronate

| Property | Value | Reference |

|---|---|---|

| UV-vis Absorption Maxima | Blue region | mdpi.comnih.gov |

| Fluorescence Emission Maxima | Green region | mdpi.comnih.gov |

The presence of metal ions can mediate the crystallization process of pyrazole derivatives. For the related compound 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which initially forms as a sticky mass, the use of copper(II) ions as a template successfully facilitates the growth of single crystals suitable for X-ray diffraction studies. semanticscholar.orgresearchgate.net

The resulting crystal structure reveals a hydrogen-bonding network between the pyrazole molecules and water molecules, forming a 2D layer. researchgate.net This layered structure is further stabilized by π–π stacking interactions between the pyrazole and phenyl rings of adjacent molecules in a head-to-head arrangement. semanticscholar.orgresearchgate.net

Glycosylation Reactions for N-Glycoside Derivatives

Glycosylation, the attachment of sugar moieties to other molecules, is a strategy used to modify the properties of compounds. A series of novel N-glycoside derivatives of phenyl pyrazole has been synthesized by reacting this compound with glucose. hrpub.orgchemrj.org The structures of these newly synthesized N-glycosides were confirmed using elemental analysis and spectral data (IR and 1H-NMR). hrpub.org This reaction demonstrates a straightforward pathway to creating more complex, glycosylated pyrazole structures. chemrj.org

Reactions with Chalcogen-Containing Reagents

The aldehyde functional group of this compound serves as a versatile anchor for a variety of chemical transformations. Its reactions with chalcogen-containing reagents, specifically those containing sulfur and selenium, provide pathways to novel heterocyclic systems with potential applications in medicinal chemistry and material science. These transformations typically involve the formation of new carbon-chalcogen bonds, leading to the synthesis of oxaselenolanes, oxathiolanes, S,S-acetals, and oxadithiocanes.

Formation of Oxaselenolanes and Oxathiolanes

The reaction of pyrazole carbaldehydes with reagents containing both an oxygen and a heavier chalcogen atom, such as sulfur or selenium, can lead to the formation of five-membered heterocyclic rings.

Research has demonstrated that pyrazole carbaldehydes react with 2-selanyl-1-ethanol in the presence of trimethylchlorosilane, followed by treatment with triethylamine, to produce the corresponding 2-(pyrazol-4-yl)-1,3-oxaselenolanes. researchgate.net This reaction provides a direct method for incorporating a selenium atom into a heterocyclic framework attached to the pyrazole core. The five-membered oxaselenolane ring is of particular interest due to its presence in nucleoside structures exhibiting antiviral activity. researchgate.net

Similarly, the reaction with 2-sulfanylethanol (mercaptoethanol) can yield 2-(pyrazol-4-yl)-1,3-oxathiolanes. However, the reaction of pyrazole carbaldehydes with mercaptoethanol can be more complex. Under certain conditions, particularly with an equimolar amount of mercaptoethanol, the reaction may predominantly form open-chained S,S-acetals. researchgate.net The formation of the desired 2-(pyrazol-4-yl)-1,3-oxathiolanes in quantitative yields often requires carefully controlled reaction conditions. researchgate.net

| Reagent | Product | Key Features |

| 2-Selanyl-1-ethanol | 2-(Pyrazol-4-yl)-1,3-oxaselenolane | Formation of a selenium-containing five-membered ring. researchgate.net |

| 2-Sulfanylethanol | 2-(Pyrazol-4-yl)-1,3-oxathiolane | Formation of a sulfur-containing five-membered ring. researchgate.net |

Derivatization to S,S-Acetals and Oxadithiocanes

The aldehyde group of this compound can be converted into S,S-acetals through reactions with dithiols. This transformation serves as a method for protecting the aldehyde functionality or for introducing sulfur-containing moieties that can influence the molecule's biological activity or chemical reactivity.

As mentioned previously, the reaction of pyrazole carbaldehydes with mercaptoethanol can lead to the formation of open-chained S,S-acetals, especially when the reaction conditions are not optimized for cyclization. researchgate.net

Furthermore, the reaction of 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes with 2,2′-oxydiethanethiol in the presence of chloro(trimethyl)silane as a dehydrating agent at room temperature has been shown to yield 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazole hydrochlorides. researchgate.net These can be subsequently converted to the free bases. This reaction demonstrates the formation of a larger, eight-membered heterocyclic ring containing two sulfur atoms and one oxygen atom, fused to the pyrazole ring system.

| Reagent | Product Type | Heterocyclic Ring Formed |

| Mercaptoethanol | S,S-Acetal | Open-chain |

| 2,2′-Oxydiethanethiol | Oxadithiocane | Eight-membered |

Advanced Spectroscopic and Crystallographic Characterization Methodologies for Structural Elucidation of 3 Phenyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a fundamental tool for the rapid identification of key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique used to identify the characteristic vibrational modes of the functional groups present in 3-Phenyl-1H-pyrazole-4-carbaldehyde and its analogues. The analysis of the FTIR spectrum provides direct evidence for the presence of the pyrazole (B372694) ring, the phenyl substituent, and the crucial carbaldehyde group.

Key vibrational frequencies observed in the spectra of these compounds include the stretching vibration of the aldehyde carbonyl group (C=O), which typically appears as a strong absorption band in the region of 1670–1682 cm⁻¹. mdpi.comrsc.org For instance, in 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, this peak is observed around 1680 cm⁻¹ , while for 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, it is found at 1682.0 cm⁻¹. mdpi.com The carbon-hydrogen (C-H) stretching vibration of the aldehyde group is also characteristic, appearing in the range of 2790-2854 cm⁻¹. semanticscholar.org

Aromatic C-H stretching vibrations from the phenyl ring are typically observed around 3045-3119 cm⁻¹. mdpi.comsemanticscholar.org The carbon-carbon (C=C) and carbon-nitrogen (C=N) stretching vibrations within the pyrazole and phenyl rings give rise to a series of bands in the fingerprint region (approximately 1400-1600 cm⁻¹). semanticscholar.org The presence of substituents on the phenyl ring or at the N1 position of the pyrazole can influence the exact position of these absorption bands. For example, derivatives containing nitro groups show strong characteristic stretching bands. semanticscholar.org

Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| Aldehyde C=O Stretch | 1670 - 1682 | Carbonyl | mdpi.comrsc.org |

| Aldehyde C-H Stretch | 2790 - 2854 | Aldehyde | semanticscholar.org |

| Aromatic C-H Stretch | 3045 - 3119 | Aromatic Ring | mdpi.comsemanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides precise information about the chemical environment of protons in a molecule. In this compound and its derivatives, the spectra exhibit characteristic signals that confirm the structure.

The most downfield signal is typically a singlet corresponding to the aldehyde proton (-CHO), which resonates in the δ 9.17–10.19 ppm range. semanticscholar.orgderpharmachemica.com For the parent compound, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, this proton appears as a singlet at δ 10.19 ppm. derpharmachemica.com Another characteristic singlet, found further upfield around δ 8.2-8.6 ppm, is attributed to the C5-H proton of the pyrazole ring. semanticscholar.orgderpharmachemica.com

The protons of the phenyl rings appear as a complex multiplet in the aromatic region, typically between δ 6.94 and 7.94 ppm. derpharmachemica.comrsc.org The specific substitution pattern on the phenyl rings will dictate the splitting patterns and chemical shifts observed in this region. For example, in 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the methoxy (B1213986) group protons appear as a sharp singlet around δ 3.87 ppm. derpharmachemica.com

Table 2: ¹H NMR Spectroscopic Data for Selected this compound Derivatives (in DMSO-d₆)

| Compound | Aldehyde H (δ, ppm) | Pyrazole C5-H (δ, ppm) | Aromatic H (δ, ppm) | Other Signals (δ, ppm) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 10.19 (s, 1H) | 8.63 (s, 1H) | 7.14-7.58 (m, 10H) | - | derpharmachemica.com |

| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 10.04 (s, 1H) | 8.52 (s, 1H) | 7.03-7.80 (m, 9H) | 3.87 (s, 3H, -OCH₃) | derpharmachemica.com |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 10.07 (s, 1H) | 8.45 (s, 1H) | 7.13-7.94 (m, 9H) | - | derpharmachemica.com |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The aldehyde carbon (C=O) is highly deshielded and resonates far downfield, typically in the range of δ 185–191 ppm. rsc.orgderpharmachemica.com

The carbon atoms of the pyrazole ring show distinct signals, with the C4 carbon (bearing the aldehyde) appearing around δ 114-123 ppm. rsc.orgderpharmachemica.com The C3 and C5 carbons resonate further downfield, often in the δ 136-161 ppm region, influenced by the attached phenyl groups and nitrogen atoms. derpharmachemica.com The carbons of the phenyl rings produce a series of signals in the aromatic region (δ 114–140 ppm). derpharmachemica.com

Table 3: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives (in DMSO-d₆)

| Compound | Aldehyde C (δ, ppm) | Pyrazole Ring C (δ, ppm) | Aromatic C (δ, ppm) | Other Signals (δ, ppm) | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 185.1 | 114.8, 136.6, 158.7 | 121.5, 122.5, 123.5, 129.8, 130.1, 130.3, 131.9 | - | derpharmachemica.com |

| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 185.7 | 120.3, 139.6, 155.1 | 114.8, 122.9, 124.4, 128.4, 130.2, 130.8, 131.8, 161.1 | 55.9 (-OCH₃) | derpharmachemica.com |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 185.2 | 116.8, 138.6, 156.7 | 121.5, 123.2, 124.8, 127.4, 129.5, 130.8, 131.7 | - | derpharmachemica.com |

Heteronuclear NMR Spectroscopy (e.g., ¹⁵N, ¹⁹F, ¹¹B NMR)

For derivatives of this compound containing other NMR-active nuclei, heteronuclear NMR provides invaluable structural insights.

¹⁵N NMR: The two nitrogen atoms of the pyrazole ring exist in different chemical environments ("pyrrole-like" and "pyridine-like") and can be distinguished using ¹⁵N NMR spectroscopy. mdpi.com For example, in pyrano[2,3-c]pyrazole derivatives, the "pyrrole-like" N-2 atom resonates around δ -167 ppm, while the "pyridine-like" N-1 atom appears near δ -117 ppm. mdpi.com These chemical shifts are sensitive to substitution and electronic effects within the heterocyclic system.

¹¹B NMR: In cases where pyrazole carbaldehydes are used to synthesize boron-containing complexes, ¹¹B NMR is essential for characterizing the coordination environment of the boron atom. mdpi.com For novel fluorescent pyrazole-containing boron (III) complexes, the ¹¹B NMR chemical shifts provide direct evidence of the formation of the boron-heterocycle bond. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.

For this compound and its derivatives, techniques like Electrospray Ionization (ESI) or Liquid Chromatography-Mass Spectrometry (LCMS) typically show a prominent protonated molecular ion peak [M+H]⁺. mdpi.comderpharmachemica.com For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (C₁₆H₁₂N₂O, MW = 248.28) shows an [M+H]⁺ ion at m/z 249.05. derpharmachemica.com The molecular weight of the parent compound, this compound (C₁₀H₈N₂O), is 172.18 g/mol . sigmaaldrich.com

The fragmentation pattern provides a fingerprint for the molecule. A common fragmentation pathway for aldehydes is the loss of a hydrogen radical (M-1) or the loss of the entire formyl radical (-CHO, M-29). libretexts.org For 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a characteristic fragmentation involves the loss of a carbon monoxide molecule (CO, 28 amu) followed by the elimination of a phenyl group. Analysis of these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods. chemmethod.comvulcanchem.com

Table 4: Mass Spectrometry Data for this compound and a Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion (m/z) | Technique | Reference |

|---|---|---|---|---|---|

| This compound | C₁₀H₈N₂O | 172.18 | 172 (M⁺) | GC-MS | nih.gov |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₂N₂O | 248.28 | 249.05 [M+H]⁺ | LCMS | derpharmachemica.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of this compound and its derivatives, offering precise mass measurements that confirm the elemental composition of the molecules. This method provides the experimental mass of a molecule with high accuracy, typically to within 5 ppm, which allows for the unambiguous determination of its molecular formula.

HRMS analysis is frequently used to confirm the successful synthesis of novel pyrazole derivatives. bohrium.com For instance, the structures of newly synthesized compounds, such as boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, have been confirmed using HRMS alongside other spectroscopic methods. mdpi.comktu.edumdpi.com The technique is capable of identifying the molecular ion peak, often as the protonated molecule [M+H]⁺, and its measured mass is compared against the theoretically calculated mass for the proposed structure. vulcanchem.com

Research findings have demonstrated the utility of HRMS in validating the structures of various pyrazole-4-carbaldehyde derivatives. Spectral analysis of compounds like 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde relies on HRMS to provide foundational structural evidence. evitachem.com

Table 1: Exemplary High-Resolution Mass Spectrometry (HRMS) Data for Pyrazole-4-carbaldehyde Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

|---|---|---|---|---|

| 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₃FN₂O₂ | 297.1002 | 297.1004 | vulcanchem.com |

| 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₂₀H₁₃N₂O₃ | 289.0977 | 289.0966 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, verifying the purity of synthesized compounds, and confirming the molecular weight of target molecules. asianpubs.org

In the synthesis of pyrazole-4-carbaldehyde derivatives, LC-MS is routinely employed to monitor reaction progress and to characterize the final products. ijcrt.org For example, the synthesis of 3-[5-(4-nitrophenyl)furan-2-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde and related compounds was monitored, and the products were identified by their respective molecular ion peaks in the mass spectrum. biointerfaceresearch.com The technique provides crucial data on the mass-to-charge ratio (m/z) of the components, which aids in their identification.

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data for Pyrazole-4-carbaldehyde Derivatives | Compound Name | Molecular Formula | Observed Ion | m/z | Source | | --- | --- | --- | --- | | 3-[5-(4-Nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehyde | C₁₄H₉N₃O₄ | [M+1] | 284 | biointerfaceresearch.com | | 3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde | C₂₀H₁₃N₃O₄ | [M+1] | 360 | biointerfaceresearch.com | | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₂N₂O₂ | [M]⁺ | 306 | semanticscholar.org |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's conformation and stereochemistry. researchgate.net

For pyrazole-4-carbaldehyde derivatives, this method has been used to resolve the structures of several compounds, including 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde and 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govkfupm.edu.sa The resulting crystal structures offer a detailed picture of the molecule's solid-state conformation and the interactions that govern its packing in the crystal lattice.

Elucidation of Molecular Conformation and Stereochemistry

The conformation of pyrazole-4-carbaldehyde derivatives is largely defined by the relative orientations of the pyrazole core and its phenyl substituents. These orientations are quantified by dihedral angles, which are precisely determined through X-ray diffraction.

Studies on various derivatives reveal that the phenyl rings are typically not coplanar with the central pyrazole ring. For example, in 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and the N1-phenyl ring is 7.93 (7)°, while the pyrazole ring forms dihedral angles of 24.43 (9)° and 28.67 (9)° with the disordered 3-chlorophenyl ring. researchgate.net Similarly, in 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, which crystallizes with four molecules in the asymmetric unit, the dihedral angles between the two phenyl rings vary, with values such as 22.2 (2)° and 41.9 (2)°. nih.gov This twisting is often a result of steric hindrance between adjacent groups or packing forces within the crystal.

Table 3: Selected Dihedral Angles in this compound Derivatives from X-ray Crystallography

| Compound Name | Ring 1 | Ring 2 | Dihedral Angle (°) | Source |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | N1-Phenyl | 7.93 (7) | researchgate.net |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | C3-(4-chlorophenyl) | 24.43 (9) / 28.67 (9) | researchgate.net |

| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | N1-Phenyl | 13.70 | |

| 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | N1-Phenyl | 54.2 (2) | nih.gov |

| 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | Benzene (B151609) (sulfanyl) | 25.0 (3) | nih.gov |

| 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Pyrazole | Phenyl | 43.9 (2) | iucr.org |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of these molecules is stabilized by a network of non-covalent intermolecular interactions. These include classical hydrogen bonds, weaker C–H···O and C–H···π interactions, and π-π stacking between aromatic rings.

In the crystal structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, molecules are linked by C–H···O hydrogen bonds. researchgate.net These interactions are complemented by π–π stacking between the pyrazole and phenyl rings, with a centroid–centroid distance of 3.758 (1) Å, which further stabilizes the crystal structure. researchgate.net Similarly, the structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde shows dimers formed through C—H···O hydrogen bonds, creating specific ring motifs. nih.gov These dimers also exhibit weak aromatic π–π stacking with a centroid–centroid separation of 3.788 (3) Å. nih.gov In other derivatives, such as 5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a combination of C—H⋯O hydrogen bonds, C—Cl⋯π, and C—H⋯π interactions creates a three-dimensional network. iucr.org

Table 4: Intermolecular Interactions in Crystals of Pyrazole-4-carbaldehyde Derivatives

| Compound Name | Interaction Type | Key Feature / Distance | Source |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C—H···O Hydrogen Bonds | Formation of R2¹(7) and R2²(10) ring motifs | researchgate.net |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | π–π Stacking | Centroid–centroid distance = 3.758 (1) Å | researchgate.net |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | C—H···O Hydrogen Bonds | Formation of dimers with R2¹(7) and R2²(10) motifs | nih.gov |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | π–π Stacking | Centroid–centroid separation = 3.788 (3) Å | nih.gov |

| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C—H···O Hydrogen Bonds | H···O distances of 2.46 Å and 2.49 Å |

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is employed to investigate the photophysical properties of these compounds. It provides insights into the electronic transitions within the molecule and how they are influenced by the molecular structure and environment.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. For pyrazole derivatives, the absorption spectra are influenced by the π-conjugated system extending across the pyrazole and phenyl rings.

Studies have shown that π-extended pyrazole derivatives can exhibit strong blue-light emission, which is related to intramolecular charge transfer (ICT) phenomena. nih.gov The absorption maxima can be modulated by the substituents on the aromatic rings. bohrium.com For example, the electronic spectrum of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in methanol (B129727) shows distinct absorption bands corresponding to n-π* and π-π* transitions. mdpi.com Boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde display their main UV-vis absorption maxima in the blue region of the visible spectrum. mdpi.comresearchgate.net

Table 5: UV-Visible Absorption Data for a Pyrazole-carbaldehyde Derivative

| Compound Name | Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition | Source |

|---|---|---|---|---|---|

| 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Methanol | ~277 | 3 × 10⁵ | n-π* | mdpi.com |

| 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Methanol | ~245 | 2.7 × 10⁵ | π-π* | mdpi.com |

Fluorescence Emission Spectroscopy and Quantum Yield Analysis

Fluorescence emission spectroscopy is a powerful tool for investigating the photophysical properties of pyrazole derivatives. While detailed studies on the parent this compound are not extensively documented in the reviewed literature, research on its derivatives provides significant insights into their fluorescent behavior.

Derivatives of this compound, particularly its boron (III) complexes, have been shown to exhibit notable fluorescence. Current time information in Bangalore, IN.hrpub.orgnih.govktu.edu For instance, novel fluorescent pyrazole-containing boron (III) complexes, synthesized from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, display absorption maxima in the blue region of the visible spectrum and emit in the green region. Current time information in Bangalore, IN.hrpub.orgnih.govktu.edu The photophysical properties of these iminoboronates were investigated using UV-vis and fluorescence spectroscopies. Current time information in Bangalore, IN.hrpub.orgnih.gov

The quantum yield (Φf), a measure of the efficiency of the fluorescence process, has been determined for some of these derivatives. It was found that certain boron complexes of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit fluorescence quantum yields of up to 4.3% in various solvents. Current time information in Bangalore, IN.hrpub.orgnih.govktu.edu Furthermore, these compounds have demonstrated an aggregation-induced emission enhancement effect, a phenomenon where the fluorescence intensity increases in aggregated states. Current time information in Bangalore, IN.hrpub.orgnih.gov

A study on 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a related pyrazoline derivative, revealed an intense emission peak (λem) at 330 nm upon excitation at 275 nm in methanol. mdpi.com This highlights the potential for fluorescence in the broader class of phenyl-pyrazole-carbaldehyde compounds.

The following table summarizes the photophysical data for a derivative of this compound.

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φf) | Solvent |

| Boron complex of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 400 nm | Green region | up to 4.3% | Various |

| 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 275 nm | 330 nm | Not Reported | Methanol |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and confirmation of its molecular formula. For organic compounds, this typically involves the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). wikipedia.org

The molecular formula for this compound is C₁₀H₈N₂O. sigmaaldrich.com The theoretical elemental composition can be calculated from its molecular weight (172.18 g/mol ). sigmaaldrich.com

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 69.76 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.68 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.28 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.29 |

| Total | 172.184 | 100.00 |

Experimental values from the synthesis of various derivatives of this compound are expected to be in close agreement with the calculated values, typically within ±0.4%, which is a common criterion for purity in organic chemistry. nih.gov For example, the elemental analysis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₉Cl₂F₃N₂O) showed found values of C, 53.30%; H, 2.45%; N, 7.33%, which were in good agreement with the calculated values of C, 53.01%; H, 2.36%; N, 7.27%. nih.gov Similarly, the analysis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde (C₁₇H₈Cl₃F₃N₂O) yielded found values of C, 48.81%; H, 1.90%; N, 6.80%, consistent with the calculated values of C, 48.66%; H, 1.92%; N, 6.68%. nih.gov

The structures of synthesized pyrazole derivatives are often confirmed by elemental analysis in conjunction with other spectroscopic methods like IR, ¹H-NMR, and mass spectrometry. hrpub.orgwjpps.comasianpubs.org

Computational Chemistry and Theoretical Investigations of 3 Phenyl 1h Pyrazole 4 Carbaldehyde Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometry, vibrational frequencies, and various reactivity descriptors.

Electronic Structure and Reactivity Predictions

DFT calculations are employed to understand the intrinsic electronic properties of pyrazole (B372694) derivatives. By optimizing the molecular geometry using specific basis sets, such as B3LYP/6-311G(d,p), researchers can calculate key quantum chemical parameters that describe a molecule's reactivity. asrjetsjournal.org For pyrazole carbaldehyde systems, these descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). asrjetsjournal.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov Analysis of the computed HOMO and LUMO orbitals can show that the ground state of a molecule is located at its aromatic part, and it allows for the discussion of charge transfer during electronic excitation processes. nih.gov

Furthermore, Mapping of Electrostatic Surface Potential (MESP) is a valuable tool derived from DFT calculations. asrjetsjournal.org MESP allows for the visualization of the charge distribution across the molecule and helps in predicting the sites most susceptible to electrophilic and nucleophilic attack. asrjetsjournal.org This predictive capability is essential for understanding the molecule's interaction with other chemical species and its potential reaction mechanisms.

Energetic Analysis of Reaction Pathways

A common and efficient method for the synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde and related 4-formylpyrazoles is the Vilsmeier-Haack reaction. researchgate.netmdpi.com This reaction involves the formylation of a suitable precursor, typically a phenylhydrazone, using a Vilsmeier reagent, which is a halomethyleniminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3). researchgate.netijpcbs.com

DFT studies can be utilized to perform an energetic analysis of such reaction pathways. By calculating the potential energy surface, researchers can determine the energies of the reactants, transition states, intermediates, and products. This analysis helps to elucidate the reaction mechanism and predict the thermodynamic and kinetic feasibility of the synthetic route. For instance, theoretical calculations can confirm the energies involved in the electrophilic substitution of the hydrazone by the Vilsmeier reagent and the subsequent cyclization and hydrolysis steps that lead to the final pyrazole-4-carbaldehyde product. While specific energetic data for the this compound synthesis pathway is not detailed in the available literature, DFT provides the framework for such investigations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule (ligand) and a protein's active site, providing insights into the molecule's potential biological activity.

Ligand-Target Binding Interaction Analysis

Molecular docking simulations have been performed on derivatives of this compound to explore their interactions with various biological targets. For example, a series of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde acylhydrazones were docked against the bacterial DNA Gyrase B enzyme, a known target for antimicrobial agents.

The simulations revealed specific non-covalent interactions between the ligands and the amino acid residues within the active site of the enzyme. These key interactions include:

Hydrogen Bonding: Formation of hydrogen bonds with crucial amino acid residues.

π-π Stacking: Interactions between the aromatic rings of the pyrazole derivatives and aromatic residues of the protein.

π-Cation Interactions: Electrostatic interactions between the electron-rich π systems of the ligands and cationic residues in the active site.

Such detailed interaction analyses are fundamental to understanding the mechanism of inhibition and for the structure-based design of more potent inhibitors.

Prediction of Binding Affinities and Modes with Biological Macromolecules

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score in units of energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex and thus a higher predicted binding affinity.

For the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde acylhydrazones docked with the DNA Gyrase B enzyme from E. coli, the docking scores indicated effective inhibitory properties. The binding affinities for a series of these compounds are presented below.

| Compound ID | Substituent (Aryl Group) | Docking Score (kcal/mol) |

|---|---|---|

| 4a | Phenyl | -8.0 |

| 4b | 4-Chlorophenyl | -8.5 |

| 4c | 4-Methylphenyl | -8.2 |

| 4d | 4-Methoxyphenyl | -8.3 |

| 4e | 4-Nitrophenyl | -8.8 |

These results suggest that substituents on the aryl ring can influence the binding affinity, with the 4-nitrophenyl derivative (4e) showing the most favorable binding score. Beyond DNA gyrase, derivatives of pyrazole have been studied as inhibitors for other biological macromolecules, such as carbonic anhydrases, highlighting the versatility of this chemical scaffold in targeting different enzymes.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, analyzing the time-dependent behavior of the molecular system. nih.gov MD simulations are crucial for validating docking results and assessing the stability of the predicted binding poses over time. nih.gov

MD simulations are performed on the best-docked ligand-protein complexes to evaluate their stability and flexibility. researchgate.net By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can provide insights into conformational changes and the dynamic nature of the interactions. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSF assesses the flexibility of individual amino acid residues within the protein. researchgate.net High fluctuation values may indicate regions of the protein that are highly mobile, which can be important for ligand binding and protein function.

Studies on related pyrazole-carboxamide derivatives have used MD simulations of up to 50 ns to confirm that the ligands exhibit good stability within the binding sites of target receptors, such as human carbonic anhydrase I and II, with only minor conformational changes and fluctuations. nih.gov This approach provides a more accurate and realistic representation of the binding process, enhancing the reliability of computational predictions in drug discovery. nih.gov

Dynamic Behavior of Molecules and Complexes in Solution

The behavior of this compound and related compounds in solution is a complex phenomenon influenced by solute-solvent interactions. Computational methods, particularly molecular dynamics (MD) simulations and solvatochromic studies, are employed to unravel these dynamics.

MD simulations allow researchers to explore the conformational landscape and binding modes of pyrazole derivatives. For instance, simulations have been used to determine the most probable binding mode of novel pyrazole-containing imide derivatives with biological targets like Heat Shock Protein 90α (Hsp90α) tandfonline.com. Similarly, MD simulations have been performed for 1,5-diaryl pyrazole derivatives complexed with proteins, using force fields like Amber ff14SB within a solvated environment to understand their stability and interactions. mdpi.com These simulations provide a detailed view of the intermolecular forces and structural changes that occur in a dynamic solvated system.

Photophysical studies of pyrazole derivatives in solvents of varying polarities reveal their solvatochromic behavior. The dipole moment of a molecule can change significantly upon excitation, and this change can be estimated using solvatochromic shift methods. For example, studies on a derivative, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, showed that its extinction coefficients and quantum yield vary in different solvents, indicating a change in the dipole moment between the ground and excited states. nih.govpku.edu.cn This is critical for understanding the electronic redistribution upon photoexcitation and for the design of molecules with specific optical properties.

| Compound | Solvent | Extinction Coefficient (ε) x 104 M-1cm-1 | Quantum Yield (Φ) |

|---|---|---|---|

| 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Polar (e.g., DMSO) | 1.88 - 3.53 | 0.01 - 0.25 |

Adsorption Mechanism Studies on Surfaces

The interaction of pyrazole derivatives with surfaces is a key area of investigation, particularly in the field of corrosion inhibition. Computational studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in elucidating the adsorption mechanisms that protect metal surfaces from corrosive environments.

Pyrazole derivatives are effective corrosion inhibitors because their molecules can adsorb onto a metal surface, forming a protective barrier that limits the access of corrosive species. acs.orgnih.govresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen and, in some derivatives, oxygen), π-electrons from the aromatic rings, and functional groups that act as adsorption centers. acs.orgnih.gov These centers can form donor-acceptor complexes with the vacant d-orbitals of metal atoms, such as iron in carbon steel. researchgate.netnih.gov

Theoretical studies support a mechanism involving chemical adsorption (chemisorption), where electrons are transferred between the inhibitor molecule and the metal surface to form a covalent bond. nih.gov The stability of the adsorbed layer is indicated by the negative values of the Gibbs free energy of adsorption (ΔGads). For certain pyrazole derivatives, ΔGads values are close to −40 kJ/mol, which is characteristic of chemisorption. nih.gov The adsorption of these molecules often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. nih.govnih.govtandfonline.com

MD simulations and Monte Carlo (MC) simulations are used to model the adsorption process on a larger scale, providing insights into the orientation of the inhibitor molecules on the surface. nih.govresearchgate.net These simulations show that pyrazole derivatives tend to adsorb in a planar orientation, maximizing their contact with the metal surface and forming a stable, dense protective film. researchgate.net

| Inhibitor (Pyrazole Derivative) | Metal Surface | Corrosive Medium | Max Inhibition Efficiency (%) | Adsorption Type |

|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8% | Chemisorption |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8% | Chemisorption |

Quantum Chemical Calculations for Mechanistic Insights and Properties Prediction

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are essential for predicting the molecular properties and reactivity of this compound and its analogs. These calculations provide a deep understanding of the electronic structure, which is directly linked to the molecule's behavior. asrjetsjournal.org

Frontier Molecular Orbitals (HOMO and LUMO) The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical parameters. EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. A high EHOMO value indicates a greater tendency for electron donation, which is favorable for adsorption on metal surfaces. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netjcsp.org.pk

Global Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior:

Ionization Potential (I) and Electron Affinity (A) : Directly related to HOMO and LUMO energies.